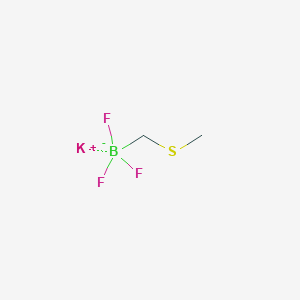

Potassium (thiomethyl)methyltrifluoroborate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Potassium (thiomethyl)methyltrifluoroborate is a chemical compound with the CAS Number: 2144763-01-7 . It has a molecular weight of 168.03 and its IUPAC name is potassium trifluoro [(methylsulfanyl)methyl]borate (1-) . It is a white to yellow solid .

Synthesis Analysis

Potassium trifluoroborates are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters . They are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions . They are versatile coupling partners and are present as reagents in a vast array of C–C bond forming reactions .Molecular Structure Analysis

The InChI code for this compound is 1S/C2H5BF3S.K/c1-7-2-3(4,5)6;/h2H2,1H3;/q-1;+1 . The InChI key is RHKFXWHBAOQDMV-UHFFFAOYSA-N . The linear formula is C2H5BF3KS .Chemical Reactions Analysis

This compound can be used in the preparation of modified purines via palladium-catalyzed cross-coupling reactions with halopurines . It can also be used in Suzuki-Miyaura cross-coupling reactions with aryl chlorides .Physical And Chemical Properties Analysis

This compound is a white to yellow solid . It has a molecular weight of 168.03 .Scientific Research Applications

Cross-Coupling Reactions

Potassium (thiomethyl)methyltrifluoroborate and related compounds like potassium alkynyltrifluoroborates have significant applications in palladium-catalyzed cross-coupling reactions. These reactions, such as Suzuki-Miyaura cross-coupling, involve the combination of aryl halides or triflates with alkynyl or alkenyl groups. The advantage of using potassium alkynyltrifluoroborates is their stability as air- and moisture-stable crystalline solids, which enhances their utility in combinatorial chemistry and allows for a broad range of functional group tolerance in the reaction partners (Molander, Katona, & Machrouhi, 2002).

Organic Synthesis

Potassium organotrifluoroborates, including this compound, are used in various organic synthesis processes. For example, they are employed in the allylation and crotylation of N-toluenesulfonylimines, where they add to N-sulfonyl and N-sulfinyl aldimines in the presence of Lewis acids. This process results in homoallylic amines with high yields and excellent diastereoselectivity, demonstrating the versatility of these compounds in synthetic organic chemistry (Li, Batey, 2004).

Catalysis and Reaction Mechanisms

The chemical behavior of potassium organotrifluoroborates is crucial in understanding their role in catalysis and reaction mechanisms. Their hydrolysis to corresponding boronic acids, pivotal in Suzuki-Miyaura coupling, depends on various factors. This hydrolysis can be influenced by the nature of the R group in RBF(3)K, with different groups leading to "fast," "slow," or "very slow" hydrolysis rates. This understanding aids in optimizing cross-coupling reactions where these compounds are used (Lennox & Lloyd‐Jones, 2012).

Photoredox/Nickel Dual Catalysis

The cross-coupling of potassium thiomethyltrifluoroborates with aryl and heteroaryl bromides via photoredox/nickel dual catalysis is another notable application. This method, which uses commercially available or easily prepared air-stable reagents, showcases the utility of this compound in modern synthetic methodologies, providing a pathway to benzylthioether products under mild conditions and with good functional group tolerance (Townsend, Huestis, & Tellis, 2021).

Mechanism of Action

Target of Action

Potassium (thiomethyl)methyltrifluoroborate is a special class of organoboron reagents . The primary targets of this compound are the molecules involved in various coupling reactions, such as copper-mediated C(aryl)-O, C(aryl)-N, and C(aryl)-S bond formation .

Mode of Action

The compound interacts with its targets by participating in coupling reactions. It is used in Suzuki-Miyaura cross-coupling reactions with alkylboronic acid derivatives or alkyitrifluoroborates with aryl, alkenyl, or alkyl halides and triflates . It also participates in palladium-catalyzed, direct boronic acid synthesis from aryl chlorides .

Biochemical Pathways

The compound affects the biochemical pathways involved in bond formation. For example, it is used in modern synthetic methods for copper-mediated C(aryl)-O, C(aryl)-N, and C(aryl)-S bond formation . The downstream effects of these pathways include the formation of diverse boronate ester derivatives .

Result of Action

The molecular and cellular effects of the compound’s action are the formation of new bonds and the synthesis of new compounds. For example, it is used in the α-Vinylation of Aldehydes , visible-light-induced chemoselective deboronative alkynylation under biomolecule-compatible conditions , and stereospecific cross-coupling of secondary alkyl β-Trifluoroboratoamides .

Safety and Hazards

Future Directions

Potassium trifluoroborates are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters . They are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions . They are versatile coupling partners and are present as reagents in a vast array of C–C bond forming reactions . This suggests that they have a promising future in the field of organic synthesis.

properties

IUPAC Name |

potassium;trifluoro(methylsulfanylmethyl)boranuide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5BF3S.K/c1-7-2-3(4,5)6;/h2H2,1H3;/q-1;+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHKFXWHBAOQDMV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CSC)(F)(F)F.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5BF3KS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Chloro-4-{[(4-chlorophenyl)sulfonyl]oxy}-5-methoxybenzoic acid](/img/structure/B2357750.png)

![2-[(2,5-Dimethylphenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole](/img/structure/B2357756.png)

![8-methyl-4-(4-methylpiperazin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2357761.png)

![tert-Butyl 5,6-dihydro-1H-pyrazolo[3,4-b]pyridine-7(4H)-carboxylate](/img/structure/B2357763.png)

![N-[[5-benzylsulfanyl-4-(2-chlorophenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2357766.png)